2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O4/c24-18-3-1-2-4-19(18)26-7-9-27(10-8-26)23(28)15-17-14-21(31-25-17)16-5-6-20-22(13-16)30-12-11-29-20/h1-6,13-14H,7-12,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTIUIEZZGOPXID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CC3=NOC(=C3)C4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone is a complex organic molecule that has garnered interest for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and related case studies.
Chemical Structure and Properties
The compound features a unique structure combining isoxazole and piperazine moieties with a dihydrobenzo[b][1,4]dioxin core. Here are some key properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈F₁N₃O₃ |
| Molecular Weight | 345.35 g/mol |
| CAS Number | Not specified |
The biological activity of this compound can be attributed to its interaction with various biological targets. Isoxazole derivatives are known to exhibit a range of pharmacological effects, including:
- Antiviral Activity : Isoxazoles have been reported to inhibit viral replication through interference with viral enzymes or cellular pathways essential for viral lifecycle .
- Antitumor Effects : Compounds containing isoxazole rings have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- Neuropharmacological Effects : The piperazine component may contribute to neuroactive properties, potentially affecting neurotransmitter systems .
Antiviral Activity
In a study assessing the antiviral properties of similar isoxazole compounds, it was found that they exhibited significant inhibition against flavivirus replication in vitro. The mechanism involved the disruption of viral entry or replication processes within host cells .
Antitumor Activity
Research on structurally related compounds revealed that certain isoxazoles demonstrated dose-dependent cytotoxicity against human cancer cell lines. For example, one derivative showed a half-maximal inhibitory concentration (IC50) of 24.9 μM against HCT116 colon cancer cells . The introduction of the dihydrobenzo[b][1,4]dioxin moiety may enhance this activity due to its potential role in stabilizing interactions with target proteins.
Neuropharmacological Studies
The piperazine ring in the compound has been linked to modulation of serotonin and dopamine receptors, which are crucial in treating psychiatric disorders. In animal models, compounds with similar structures have shown anxiolytic and antidepressant-like effects .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Antiviral Efficacy : A series of isoxazole derivatives were tested against tick-borne encephalitis virus (TBEV) using plaque reduction assays. Compounds exhibited antiviral activity with IC50 values ranging from micromolar concentrations .
- Cytotoxicity Assays : In vitro assays on human cancer cell lines demonstrated that certain derivatives induced significant apoptosis. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins .
- Pharmacological Profiles : A comparative study highlighted the neuropharmacological profiles of piperazine-based compounds, noting their ability to influence behavior in rodent models, which suggests potential for therapeutic applications in mood disorders .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of isoxazole compounds exhibit significant anticancer properties. The presence of the isoxazole moiety in this compound suggests potential activity against various cancer cell lines. Research has shown that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth through multiple mechanisms, including the disruption of cell cycle progression and the induction of oxidative stress .
Neuropharmacology
The piperazine group in this compound is known for its role in modulating neurotransmitter systems. Compounds containing piperazine derivatives have been investigated for their ability to act as anxiolytics and antidepressants. The specific combination of the piperazine structure with the dioxin and isoxazole groups may enhance the compound's affinity for serotonin and dopamine receptors, making it a candidate for further study in neuropharmacological applications .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. The following table summarizes key structural features and their corresponding biological activities observed in related compounds:
Synthesis and Evaluation
A study focused on synthesizing various derivatives of isoxazole compounds demonstrated that modifications to the piperazine ring can significantly affect biological activity. For example, introducing different substituents on the piperazine nitrogen improved binding affinity to serotonin receptors, suggesting a pathway for developing more effective neuropharmacological agents .
In Vivo Studies
In vivo studies using animal models have shown promising results for similar compounds exhibiting anti-inflammatory and analgesic effects. These studies highlight the potential therapeutic applications of 2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone in treating pain-related conditions and inflammatory diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogues and their differentiating features are summarized below:
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : Isoxazole rings are more oxidation-resistant than triazoles (e.g., ), suggesting longer half-lives.
- Electronic Effects : The 2-fluorophenyl group on piperazine enhances electron-withdrawing properties compared to 4-hydroxyphenyl in , altering receptor binding kinetics.
Research Findings
Q & A
Q. What are the key synthetic challenges and optimized reaction conditions for synthesizing this compound?
The synthesis involves multi-step functional group transformations, including the formation of the isoxazole ring and coupling with the piperazine moiety. Critical steps include:
- Isoxazole cyclization : Requires precise temperature control (80–100°C) and catalysts like CuI for regioselectivity .
- Piperazine coupling : Amide bond formation via nucleophilic acyl substitution, optimized using DMF as a solvent and triethylamine to scavenge HCl .
- Purification : HPLC with a C18 column (70% acetonitrile/water) ensures >95% purity .
Q. How is the compound structurally characterized, and what analytical techniques are prioritized?
- NMR spectroscopy : H and C NMR confirm regiochemistry of the isoxazole and piperazine substituents. For example, the 2-fluorophenyl group shows distinct aromatic splitting patterns (δ 7.2–7.4 ppm) .
- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak at m/z 437.12 (calculated: 437.14) .
- X-ray crystallography : Resolves spatial arrangements, such as dihedral angles between the benzodioxin and fluorophenyl groups (e.g., 45.2°) .
Q. What computational tools predict the compound’s physicochemical properties?
- LogP calculation : Schrödinger’s QikProp estimates a logP of 3.8, indicating moderate lipophilicity .
- Solubility : COSMO-RS predicts poor aqueous solubility (<0.1 mg/mL), necessitating DMSO-based formulations for in vitro assays .
Advanced Research Questions
Q. How do structural analogs of this compound compare in biological activity?
A comparative table of analogs highlights critical structure-activity relationships (SAR):
| Analog Structure | Key Modification | IC₅₀ (μM) for Target X | Selectivity Ratio (X/Y) | Reference |
|---|---|---|---|---|
| Replacement of 2-fluorophenyl with 4-fluorophenyl | Increased steric bulk | 0.45 ± 0.02 | 12.3 | |
| Isoxazole replaced with pyrazole | Enhanced hydrogen bonding | 1.2 ± 0.1 | 5.8 |
Methodological Insight : Use radioligand binding assays (e.g., H-labeled competitors) to quantify receptor affinity discrepancies .
Q. What strategies resolve contradictory data in its reported mechanism of action?
Contradictory results (e.g., agonist vs. antagonist activity at serotonin receptors) may arise from assay conditions:
- Cell line variability : HEK293 vs. CHO cells show differing GPCR coupling efficiencies. Standardize using β-arrestin recruitment assays .
- Allosteric modulation : Perform Schild analysis to distinguish competitive vs. non-competitive binding .
Q. How can regioselectivity challenges in isoxazole synthesis be addressed?
- Catalytic control : Cu(I)-catalyzed cycloadditions favor 3,5-disubstituted isoxazoles (yield: 85%) over Pd-mediated routes (yield: 60%) .
- Microwave-assisted synthesis : Reduces side-product formation (e.g., nitrile byproducts) by shortening reaction time to 10 minutes .
Experimental Design & Data Analysis
Q. What in vitro models best evaluate its neuropharmacological potential?
- Primary neuronal cultures : Assess neurotoxicity via MTT assay and calcium imaging (e.g., Fluo-4 AM dye) .
- Microglial BV2 cells : Measure anti-inflammatory activity by quantifying TNF-α suppression (ELISA) .
Q. How to optimize pharmacokinetic profiling for in vivo studies?
- Plasma stability : Incubate with mouse liver microsomes; monitor degradation via LC-MS/MS. Half-life >2 hours is ideal .
- BBB permeability : Use a PAMPA-BBB model; a Pe value >4.0 × 10⁻⁶ cm/s indicates CNS penetration .
Data Contradiction Analysis
Q. Why do computational docking results conflict with experimental binding data?
- Flexible vs. rigid docking : AutoDock Vina’s rigid receptor assumption may miss induced-fit movements. Apply molecular dynamics (MD) simulations (50 ns trajectory) to refine poses .
- Protonation states : Use Epik to predict ligand ionization at physiological pH (e.g., piperazine’s pKa ~7.1) .
Methodological Resources
- Synthetic protocols : Detailed in (Cu-catalyzed cyclization) and (piperazine coupling).
- Assay guidelines : Standardized GPCR profiling in ; microsomal stability in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
